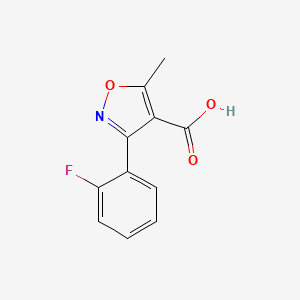

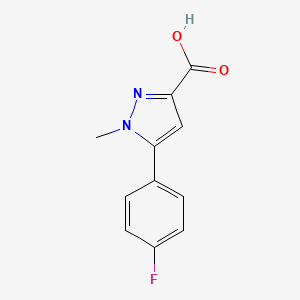

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

The compound of interest, 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole compounds. These activities include antimicrobial, anti-inflammatory, and anticancer properties, among others. The presence of a fluorine atom on the phenyl ring can significantly affect the biological activity of such compounds due to the electronegative nature of fluorine, which can influence the electronic distribution within the molecule .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, starting from various precursors. For instance, the synthesis of related compounds has been reported using techniques such as the Vilsmeier-Haack reaction, Gewald synthesis, and cyclocondensation . The specific synthesis route for the compound is not detailed in the provided papers, but it can be inferred that similar methodologies could be applied, involving the formation of the pyrazole core followed by functionalization at the appropriate positions to introduce the fluorophenyl group and the carboxylic acid moiety.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques allow for the determination of the molecular geometry, electronic structure, and the identification of functional groups. For example, the crystal structure of a related compound was determined, revealing intermolecular interactions and the spatial arrangement of the substituents . Theoretical calculations, such as DFT, are also employed to predict and confirm the molecular structure and vibrational frequencies .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization, which allows for the introduction of different substituents that can alter the compound's physical, chemical, and biological properties. The reactivity of the carboxylic acid group, for instance, enables the formation of amides, esters, and other derivatives through reactions with amines, alcohols, and other nucleophiles . The fluorophenyl group can also participate in reactions, although the presence of the fluorine atom can deactivate the ring towards electrophilic aromatic substitution due to its electron-withdrawing effect.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core pyrazole ring. The introduction of a fluorophenyl group can increase the compound's lipophilicity, which can be important for its pharmacokinetic properties . The presence of a carboxylic acid group can contribute to the compound's acidity and its ability to form hydrogen bonds, which can affect its solubility and crystalline structure . Additionally, the electronic properties, such as HOMO-LUMO gap and first hyperpolarizability, can be indicative of the compound's potential in applications like nonlinear optics .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is recognized for its role as a precursor in the synthesis of heterocyclic compounds. The reactivity of its derivatives is a cornerstone for generating a range of heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This versatility is particularly highlighted in the synthesis of cynomethylene dyes and heterocyclic compounds, where it provides mild reaction conditions for generating diverse molecular structures (Gomaa & Ali, 2020).

Biological and Pharmaceutical Applications

The pyrazole carboxylic acid derivatives, including 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, are fundamental in medicinal chemistry due to their broad biological activities. These compounds are known to exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The compound’s role in the development of biologically active molecules underscores its significance in pharmaceutical research (Cetin, 2020).

Environmental and Material Chemistry

In the realm of environmental and material sciences, 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid-related compounds are explored for their potential as fluorinated alternatives in various industrial and commercial applications. Their role is crucial in understanding the transition from long-chain perfluoroalkyl carboxylic acids and sulfonic acids, touching on aspects like environmental releases, persistence, and exposure, thereby contributing to risk assessment and management of these chemicals (Wang et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-10(6-9(13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPKQFCBBUCKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196282 | |

| Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

CAS RN |

957514-16-8 | |

| Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)